YK11

Description

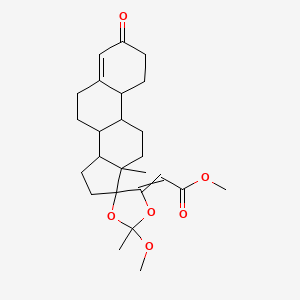

The exact mass of the compound Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate is 430.23553880 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQHQCDHFVGNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anabolic Activity of YK11 in Skeletal Muscle: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanism of action of YK11, a synthetic steroidal selective androgen receptor modulator (SARM), in skeletal muscle. This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific understanding of this compound's unique dual anabolic activity, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a novel investigational compound that has garnered significant interest for its potent myotrophic effects. Structurally derived from dihydrotestosterone (DHT), this compound distinguishes itself from traditional SARMs through a unique mechanism that combines partial agonism of the androgen receptor (AR) with the induction of follistatin, a potent myostatin inhibitor. This dual action positions this compound as a compound of interest for therapeutic strategies aimed at increasing muscle mass and strength. This guide will dissect the molecular pathways and experimental evidence that define this compound's action in skeletal muscle.

Core Mechanism of Action

This compound's anabolic effects in skeletal muscle are primarily attributed to two synergistic mechanisms:

-

Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor, acting as a partial agonist.[1] Unlike full agonists like DHT, this compound's interaction with the AR is thought to induce a conformational change that does not promote the typical N/C-terminal interaction required for full transcriptional activation.[1] This partial activation is believed to contribute to its tissue-selective effects, favoring anabolic activity in muscle tissue with potentially reduced androgenic side effects.

-

Induction of Follistatin and Myostatin Inhibition: A key and distinguishing feature of this compound is its ability to significantly increase the expression of follistatin (Fst).[1][2] Follistatin is a secreted glycoprotein that acts as a powerful antagonist of myostatin (GDF-8), a member of the transforming growth factor-β (TGF-β) superfamily that negatively regulates muscle growth.[2] By upregulating follistatin, this compound effectively inhibits myostatin's activity, leading to an increase in muscle mass.[1][2]

Signaling Pathways

The anabolic effects of this compound are mediated through a complex interplay of signaling pathways. The primary pathways identified are the Androgen Receptor (AR) signaling pathway and the Follistatin/Myostatin signaling pathway.

Caption: this compound Signaling Pathway in Skeletal Muscle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Myoblasts

| Treatment (Concentration) | Myf5 mRNA (Fold Change vs. Control) | MyoD mRNA (Fold Change vs. Control) | Myogenin mRNA (Fold Change vs. Control) | Follistatin mRNA (Fold Change vs. Control) | Reference |

| This compound (500 nM) | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [2] |

| DHT (500 nM) | Increase | Increase | Increase | No Significant Change | [2] |

Note: "Significant Increase" indicates a statistically significant upregulation as reported in the cited study. The exact fold changes were not consistently reported in a comparable format across all studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vitro Myogenic Differentiation Assay (C2C12 Myoblasts)

-

Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Treatment: Cells are treated with this compound (e.g., 500 nM dissolved in ethanol) or a vehicle control (ethanol) in the differentiation medium. Dihydrotestosterone (DHT) at the same concentration is often used as a positive control. The treatment duration typically ranges from 2 to 7 days, depending on the endpoint being measured.

-

Endpoint Analysis:

-

qRT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the mRNA expression levels of myogenic markers such as MyoD, Myf5, myogenin, myosin heavy chain (MyHC), and follistatin. Gene expression is typically normalized to a housekeeping gene like β-actin.

-

Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against MyoD, Myf5, myogenin, and MyHC. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody against a differentiation marker like MyHC. A fluorescently labeled secondary antibody is then used for visualization. Nuclei are counterstained with DAPI. The fusion index (percentage of nuclei within myotubes) can be calculated to quantify differentiation.

-

Caption: Experimental Workflow for C2C12 Myogenic Differentiation Assay.

Logical Relationships and Interpretations

The experimental evidence strongly suggests a hierarchical and interconnected mechanism of action for this compound in skeletal muscle.

Caption: Logical Flow of this compound's Anabolic Action.

The partial activation of the androgen receptor by this compound appears to be the initiating event, leading to the upregulation of key myogenic regulatory factors.[2] Concurrently, and in an AR-dependent manner, this compound induces the expression of follistatin.[2] This induction of follistatin is a critical and unique aspect of this compound's mechanism, as it directly counteracts the inhibitory effects of myostatin on muscle growth. The combined effect of increased myogenic signaling and reduced myostatin activity results in a potent pro-myogenic environment, leading to enhanced differentiation and ultimately, skeletal muscle hypertrophy.

Conclusion

This compound exhibits a multifaceted mechanism of action in skeletal muscle, characterized by its dual role as a partial androgen receptor agonist and a potent inducer of follistatin. This unique combination results in a robust anabolic effect, driven by both the direct stimulation of myogenic pathways and the inhibition of negative regulators of muscle mass. The data presented in this guide underscore the potential of this compound as a therapeutic agent for muscle-wasting conditions and provide a solid foundation for future research and development in this area. Further in vivo studies are warranted to fully elucidate the physiological and pharmacological profile of this promising compound.

Disclaimer: this compound is an experimental compound and is not approved for human consumption. This document is for informational and research purposes only.

References

An In-depth Technical Guide on YK11 as a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of YK11, a steroidal selective androgen receptor modulator (SARM). It delves into its unique dual mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its effects. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Concepts: A Dual-Mechanism SARM

This compound is a synthetic, steroidal compound derived from dihydrotestosterone (DHT).[1] It is distinguished from most non-steroidal SARMs by its unique molecular structure and its dual mechanism of action.[1][2] this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst), which in turn inhibits myostatin, a negative regulator of muscle growth.[1][2][3]

While it binds to the androgen receptor, this compound does not induce the N/C-terminal interaction required for the full transactivation of the AR.[4] Its anabolic effects, particularly on muscle tissue, are largely attributed to the significant upregulation of follistatin.[2][3]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from preclinical research on this compound, focusing on its effects on myogenesis and osteogenesis.

Table 1: Effects of this compound on Myogenic Gene Expression in C2C12 Myoblasts

| Gene | Treatment (4 days) | Concentration | Mean Fold Change in mRNA Expression (vs. Control) |

| Myf5 | This compound | 500 nM | ~3.5 |

| DHT | 500 nM | ~2.0 | |

| MyoD | This compound | 500 nM | ~3.0 |

| DHT | 500 nM | ~2.5 | |

| Myogenin | This compound | 500 nM | ~4.0 |

| DHT | 500 nM | ~2.5 | |

| Follistatin | This compound | 500 nM | ~3.0 (at 2 days) |

| DHT | 500 nM | No significant change |

Data extracted from Kanno Y, et al. (2013). Biological & Pharmaceutical Bulletin, 36(9), 1460-1465.[2]

Table 2: Effects of this compound on Osteoblastic Activity in MC3T3-E1 Cells

| Assay | Treatment | Concentration | Result |

| Cell Proliferation (MTS Assay) | This compound (96h) | 0.5 µM | Increased cell growth, comparable to DHT |

| DHT (96h) | 0.01 µM | Increased cell growth | |

| Mineralization (Alizarin Red S) | This compound (21d) | 0.5 µM | Significant calcium deposition observed |

| DHT (21d) | 0.01 µM | Significant calcium deposition observed | |

| ALP Activity | This compound | 0.5 µM | Increased activity |

| DHT | 0.01 µM | Increased activity | |

| Akt Phosphorylation (Western Blot) | This compound (15 min) | 0.5 µM | Increased phosphorylated Akt levels |

| DHT (15 min) | 0.01 µM | Increased phosphorylated Akt levels |

Data extracted from Yatsu et al. (2018). Biological & Pharmaceutical Bulletin, 41(3), 394-398.[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways of this compound in myogenic and osteogenic differentiation.

This compound Myogenic Signaling Pathway

This compound Osteogenic Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

1. Myogenic Differentiation of C2C12 Myoblasts

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) containing this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a solvent control (e.g., ethanol).

-

Treatment Duration: Cells are typically treated for 2 to 4 days, with the medium being replaced every 2 days.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using specific primers for Myf5, MyoD, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

-

Follistatin Neutralization: To confirm the role of follistatin, an anti-follistatin antibody can be added to the differentiation medium along with this compound. The expression of myogenic regulatory factors is then reassessed.[2]

2. Osteoblastic Proliferation and Differentiation of MC3T3-E1 Cells

-

Cell Culture: MC3T3-E1 cells are maintained in α-MEM supplemented with 10% charcoal-stripped FBS (csFBS).

-

Proliferation Assay (MTS):

-

Cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing this compound (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or a solvent control.

-

Cell proliferation is measured at specified time points (e.g., 96 hours) using an MTS assay, which measures mitochondrial activity as an indicator of cell viability.

-

-

Mineralization Assay (Alizarin Red S Staining):

-

Cells are cultured in a differentiation medium (α-MEM with 10% csFBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate) containing this compound or DHT.

-

The medium is replaced every 3-4 days for a period of 21 days.

-

Calcium deposition, an indicator of mineralization, is visualized by staining with Alizarin Red S.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Cells are cultured in differentiation medium with the respective treatments.

-

At the desired time point, cells are lysed, and the ALP activity in the lysate is measured using a commercially available kit.

-

-

Western Blot for Akt Phosphorylation:

-

Cells are treated with this compound or DHT for a short duration (e.g., 15 minutes).

-

Whole-cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against total Akt and phosphorylated Akt (Ser473). A loading control like tubulin is also used.

-

Band intensities are quantified to determine the relative level of Akt phosphorylation.[1]

-

Experimental Workflow Overview

Conclusion and Future Directions

This compound presents a compelling profile as a selective androgen receptor modulator with a distinct mechanism of action involving the potent induction of follistatin. The in vitro data strongly suggest its potential as a powerful anabolic agent for both muscle and bone tissue. However, it is crucial to note that this compound has not been approved for human use and has not undergone human clinical trials.[3] The current body of evidence is limited to preclinical studies.

Future research should focus on in vivo animal models to assess the efficacy and safety of this compound. Pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion. Furthermore, long-term studies are required to evaluate potential off-target effects and overall safety before any consideration for clinical applications in conditions such as muscle wasting diseases or osteoporosis. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for such future investigations.

References

- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]

- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

YK11 and myostatin inhibition pathway

An In-depth Technical Guide on YK11 and the Myostatin Inhibition Pathway for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike many other SARMs, this compound exhibits a unique mechanism of action that involves the induction of follistatin (Fst), a potent inhibitor of myostatin (MSTN). This dual functionality as a partial agonist of the androgen receptor (AR) and a myostatin inhibitor makes this compound a compelling subject of research for conditions associated with muscle wasting and for the development of new anabolic therapies. This technical guide provides a comprehensive overview of the molecular pathways underlying this compound's activity, detailed experimental protocols for its in vitro investigation, and a summary of the available quantitative data.

Introduction

Skeletal muscle mass is intricately regulated by a balance between anabolic and catabolic signaling pathways. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of muscle growth.[1] this compound, a synthetic steroidal compound, has emerged as a unique SARM due to its ability to significantly increase the expression of follistatin, a natural antagonist of myostatin.[2][3] This guide delves into the technical details of this compound's mechanism of action, focusing on its interaction with the androgen receptor and the subsequent downstream effects on the myostatin signaling pathway.

This compound Mechanism of Action

This compound's primary mechanism of action is twofold:

-

Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor, acting as a partial agonist.[2][4] This interaction is tissue-selective, with a pronounced anabolic effect in muscle and bone tissue.[5][6] Unlike full agonists like dihydrotestosterone (DHT), this compound's activation of the AR does not induce the N/C terminal interaction, which is a requirement for the full transcriptional activity of the AR.[2][3] This differential activation may contribute to its selective anabolic effects.

-

Induction of Follistatin Expression: The most distinctive feature of this compound is its ability to induce the expression of follistatin.[2][3] Follistatin, in turn, binds to and inhibits myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB).[1][7] This inhibition of the myostatin signaling cascade leads to a disinhibition of muscle growth.

Signaling Pathways

This compound and Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a signaling cascade that leads to the transcription of target genes, including follistatin. This process is dependent on the androgen receptor, as the effects of this compound can be attenuated by AR antagonists or by siRNA-mediated knockdown of the AR.[2][8]

Myostatin Inhibition Pathway

Myostatin typically binds to the ActRIIB receptor, which then recruits and phosphorylates a type I receptor (ALK4/5). This activated receptor complex phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus and regulates the transcription of genes that inhibit muscle growth. Follistatin, induced by this compound, binds directly to myostatin, preventing its interaction with the ActRIIB receptor and thereby inhibiting this entire signaling cascade.[1][9][10]

Quantitative Data

The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on C2C12 myoblasts.

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Cells. [8]

| Treatment (500 nM) | Gene | Day 2 (Fold Change vs. Control) | Day 4 (Fold Change vs. Control) |

| This compound | Myf5 | ~2.5 | ~4.0** |

| MyoD | ~2.0 | ~2.5 | |

| Myogenin | ~3.0 | ~5.0 | |

| Follistatin | ~3.5 | ~4.5** | |

| DHT | Myf5 | ~1.5 | ~2.0 |

| MyoD | ~1.8 | ~2.0 | |

| Myogenin | ~2.0 | ~2.5* | |

| Follistatin | No significant change | No significant change |

*p < 0.05, **p < 0.01 compared to solvent control. Data are estimated from published graphical representations.

Table 2: Effect of this compound on Myosin Heavy Chain (MyHC) Protein Expression in C2C12 Cells. [2]

| Treatment (500 nM) | Day 7 (Relative Protein Level vs. Control) |

| This compound | Significant Increase |

| DHT | Significant Increase |

Specific fold-change was not quantified in the publication, but western blot analysis showed a marked increase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on myogenesis in C2C12 cells.

C2C12 Cell Culture and Myogenic Differentiation[2][5][7]

-

Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Induction of Differentiation: To induce myogenic differentiation, cells are grown to approximately 80-90% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Treatment: this compound or DHT, dissolved in a suitable solvent (e.g., ethanol), is added to the differentiation medium at the desired concentration (e.g., 500 nM). The solvent alone is used as a control. The medium is replaced every 24-48 hours with fresh differentiation medium containing the respective treatments.

Quantitative Real-Time PCR (qRT-PCR)[8][11]

-

RNA Isolation: Total RNA is isolated from C2C12 cells at specified time points using a suitable reagent like ISOGEN II.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: Quantitative PCR is performed using a SYBR Green-based qPCR mix and a real-time PCR detection system. The relative expression of target genes (Myf5, MyoD, myogenin, follistatin) is normalized to a housekeeping gene such as β-actin.

-

Primer Note: Specific primer sequences for mouse Myf5, MyoD, myogenin, and follistatin should be designed or obtained from published literature to ensure specificity and efficiency.

-

Western Blot Analysis[3][12][13]

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Myosin Heavy Chain (MyHC) and Androgen Receptor (AR). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Androgen Receptor Knockdown using siRNA[2][8]

-

Transfection: C2C12 cells are transfected with small interfering RNA (siRNA) targeting the androgen receptor or a negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Differentiation and Treatment: 24 hours post-transfection, the medium is changed to differentiation medium. After another 24 hours, the cells are treated with this compound or solvent for the desired duration.

-

Analysis: The effect of AR knockdown on this compound-induced gene expression is then assessed by qRT-PCR.

Follistatin Neutralization Assay[2][8]

-

Treatment: C2C12 cells are cultured in differentiation medium containing this compound (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody.

-

Analysis: After a specified incubation period (e.g., 4 days), the effect of follistatin neutralization on this compound-induced myogenic differentiation is evaluated by measuring the mRNA expression of myogenic regulatory factors like Myf5 via qRT-PCR.

Conclusion

This compound represents a promising class of anabolic compounds with a unique dual mechanism of action. Its ability to act as a partial agonist of the androgen receptor and simultaneously induce the expression of the myostatin inhibitor, follistatin, positions it as a subject of significant interest for future research in muscle biology and drug development. The experimental framework provided in this guide offers a foundation for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its therapeutic potential. Further in vivo studies are warranted to fully elucidate the physiological effects and safety profile of this compound.

References

- 1. Myosin Heavy Chain Type IIA Antibody (SC-71) - DSHB [dshb.biology.uiowa.edu]

- 2. jgryall.wordpress.com [jgryall.wordpress.com]

- 3. Myosin Heavy Chain Antibody (MAB4470) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 4. encodeproject.org [encodeproject.org]

- 5. Cell Culture Academy [procellsystem.com]

- 6. researchgate.net [researchgate.net]

- 7. C2C12 cell culture and differentiation [bio-protocol.org]

- 8. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

YK11's Effect on Follistatin Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional androgens, this compound exhibits a unique pharmacological profile by acting as a partial agonist of the androgen receptor (AR) and, most notably, as a robust inducer of follistatin (FST) expression.[1][2] Follistatin is a key negative regulator of myostatin, a protein that restricts muscle growth. This dual mechanism of action—partial AR activation and myostatin inhibition via follistatin—positions this compound as a compound of interest for therapeutic strategies targeting muscle wasting diseases and for understanding the nuanced control of muscle hypertrophy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effect on follistatin expression, detailing the core signaling pathways, summarizing quantitative data from key in vitro and in vivo studies, and outlining the experimental protocols used to generate this knowledge.

Core Mechanism of Action

This compound's primary anabolic effect is largely attributed to its ability to significantly increase the expression of follistatin, an endogenous inhibitor of myostatin.[2][3] The proposed mechanism is initiated by the binding of this compound to the androgen receptor. However, the downstream signaling cascade diverges from that of full agonists like dihydrotestosterone (DHT).

Signaling Pathway

This compound acts as a partial agonist of the androgen receptor, and notably, does not induce the N/C-terminal interaction of the AR, which is a requisite step for the full transcriptional activity of many androgens.[1][3] This differential activation of the AR is believed to be the basis for its gene-selective effects, including the specific and potent upregulation of the follistatin gene (FST). While the precise transcription factors and co-regulators that are uniquely recruited by the this compound-bound AR to the FST promoter have not been fully elucidated, the process is confirmed to be AR-dependent.[2]

The induction of follistatin by this compound leads to the subsequent inhibition of myostatin. Follistatin binds directly to myostatin, preventing it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), on muscle cells.[4][5] This blockade of the myostatin signaling pathway removes a natural brake on muscle growth, leading to hypertrophy.

Quantitative Data

The primary research on this compound's effect on follistatin expression comes from in vitro studies on C2C12 myoblasts and in vivo studies in a mouse model of sepsis.

In Vitro Data: Follistatin mRNA Expression in C2C12 Myoblasts

The seminal study by Kanno et al. (2013) demonstrated that this compound, but not DHT, significantly upregulates follistatin mRNA in a dose- and time-dependent manner. The table below summarizes the key findings.

| Treatment Group | Concentration | Time Point | Fold Change in Follistatin mRNA (vs. Control) | Citation |

| This compound | 500 nM | 2 days | ~3.5 | [2] |

| This compound | 500 nM | 4 days | ~2.5 | [2] |

| DHT | 500 nM | 2 days | No significant change | [2] |

| DHT | 500 nM | 4 days | No significant change | [2] |

| This compound + Flutamide | 500 nM this compound, 10 µM Flutamide | 6 hours | Upregulation significantly reduced | [2] |

| This compound (AR Knockdown) | 500 nM | 6 hours | Upregulation significantly reduced | [2] |

Note: Fold changes are estimated from the graphical data presented in the cited publication.

In Vivo Data: Plasma Follistatin Levels in a Sepsis Mouse Model

A study by Lee et al. (2021) investigated the effect of this compound in a mouse model of sepsis-induced muscle atrophy. The results showed that this compound administration led to a significant increase in plasma follistatin levels.

| Treatment Group | Dosage | Measurement | Result | Citation |

| Control (Sepsis) | - | Plasma Follistatin (pg/mL) | ~1500 | |

| This compound (Sepsis) | 350 mg/kg | Plasma Follistatin (pg/mL) | ~2500 | |

| This compound (Sepsis) | 700 mg/kg | Plasma Follistatin (pg/mL) | ~3000 |

Note: Values are estimated from the graphical data presented in the cited publication.

Experimental Protocols

The following protocols are based on the methodologies described in the key peer-reviewed literature.

In Vitro Upregulation of Follistatin mRNA in C2C12 Myoblasts

This protocol is adapted from Kanno et al., Biological and Pharmaceutical Bulletin, 2013.[2]

-

Cell Culture: C2C12 myoblasts are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.

-

Treatment: Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM as a negative control for follistatin induction), or a vehicle control (e.g., ethanol) in the differentiation medium. For antagonist studies, cells are pre-treated with an AR antagonist like flutamide (e.g., 10 µM) for 30 minutes before the addition of this compound.

-

RNA Isolation: At specified time points (e.g., 2 and 4 days), total RNA is isolated from the cells using a suitable RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for the follistatin gene.

-

Gene expression is normalized to a housekeeping gene (e.g., β-actin).

-

The relative fold change in mRNA expression is calculated using the ΔΔCt method.

-

In Vivo Assessment of Plasma Follistatin

This protocol is a generalized representation based on the study by Lee et al., Journal of Microbiology and Biotechnology, 2021.

-

Animal Model: Male BALB/c mice (e.g., 8 weeks old) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.

-

Treatment Administration: this compound is administered orally (e.g., via gavage) at specified doses (e.g., 350 mg/kg and 700 mg/kg) daily for a set period (e.g., 10 days). A control group receives the vehicle.

-

Induction of Condition (if applicable): In the cited study, sepsis was induced by intraperitoneal injection of E. coli K1.

-

Blood Collection: At the end of the study period, blood samples are collected from the mice, typically via cardiac puncture under anesthesia.

-

Plasma Separation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Follistatin Quantification (ELISA):

-

Plasma follistatin concentrations are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The assay is performed according to the manufacturer's instructions, which typically involves incubating the plasma samples in wells coated with a follistatin-specific antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate.

-

The optical density is read on a microplate reader, and concentrations are determined by comparison to a standard curve.

-

Discussion and Future Directions

A significant gap in the current literature is the lack of direct quantification of follistatin protein secretion from myoblasts following this compound treatment. While mRNA and in vivo plasma data are compelling, in vitro protein expression studies would provide a more complete picture of the cellular response.

Furthermore, while the primary mechanism appears to be through follistatin, this compound also upregulates key myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, potentially through both follistatin-dependent and independent pathways.[2][3] The interplay between these pathways warrants further investigation.

Conclusion

This compound's ability to selectively upregulate follistatin expression represents a novel and promising mechanism for promoting muscle growth. The data from both in vitro and in vivo studies provide a solid foundation for its classification as a myostatin inhibitor. For drug development professionals, this compound serves as an important lead compound and a tool for dissecting the complex signaling networks that govern muscle mass regulation. Further research into its unique interaction with the androgen receptor and the downstream transcriptional machinery will be critical in harnessing its full therapeutic potential.

References

- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of C2C12 Myoblast and Myotube Exosome-Like Vesicles: A New Paradigm for Myoblast-Myotube Cross Talk? | PLOS One [journals.plos.org]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Proteomics analysis of C2C12 myotubes treated with atrophy inducing cancer cell-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Myogenic Differentiation by Androgens: Cross Talk between Androgen Receptor/ β-Catenin and Follistatin/Transforming Growth Factor-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anabolic Properties of YK11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myoanabolic effects. Unlike traditional androgens, this compound exhibits a unique mechanism of action, functioning as a partial agonist of the androgen receptor (AR) while simultaneously inducing the expression of follistatin (Fst), a potent inhibitor of myostatin (MSTN). This dual action suggests a promising therapeutic potential for muscle-wasting disorders. This technical guide provides an in-depth analysis of the anabolic properties of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the core signaling pathways.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. This compound, a synthetic steroidal SARM, is structurally distinct from non-steroidal SARMs and demonstrates a unique pharmacological profile.[1] In vitro studies have shown that this compound possesses potent anabolic activity in myoblasts, even greater than that of the endogenous androgen dihydrotestosterone (DHT).[2] The primary mechanism underpinning this enhanced anabolic effect is its ability to significantly increase the expression of follistatin, a key negative regulator of myostatin, a protein that suppresses muscle growth.[3][4] This guide synthesizes the current scientific understanding of this compound's anabolic properties, focusing on the quantitative aspects and experimental methodologies crucial for researchers in the field.

Quantitative Data Summary

The anabolic effects of this compound have been quantified in several key in vitro studies. The following tables summarize the significant findings regarding its impact on myogenic differentiation and androgen receptor activation.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Myoblasts

| Target Gene | Treatment (500 nM) | Fold Change vs. Control (Ethanol) | Statistical Significance (p-value) |

| Myf5 | This compound (4 days) | ~3.5 | p < 0.05 |

| DHT (4 days) | ~2.0 | Not significant | |

| MyoD | This compound (4 days) | ~3.0 | p < 0.05 |

| DHT (4 days) | ~2.0 | Not significant | |

| Myogenin | This compound (4 days) | ~4.0 | p < 0.01 |

| DHT (4 days) | ~2.5 | p < 0.05 | |

| Follistatin | This compound (2 days) | ~3.0 | p < 0.01 |

| DHT (2 days) | No significant change | - | |

| This compound (4 days) | ~5.5 | p < 0.01 | |

| DHT (4 days) | No significant change | - |

Data extracted from Kanno Y, et al. Biol Pharm Bull. 2013;36(9):1460-5.[3]

Table 2: Androgen Receptor (AR) Activation by this compound

| Assay | Compound | EC50 (nM) | Emax (% of DHT) |

| AR Transactivation | DHT | 10 | 100 |

| (HEK293 cells) | This compound | 100 | ~50 |

Data extracted from Kanno Y, et al. Biol Pharm Bull. 2011;34(3):318-23.[2]

Experimental Protocols

The following are detailed methodologies from the key studies investigating the anabolic properties of this compound.

C2C12 Myoblast Differentiation Assay

-

Cell Line: Mouse C2C12 myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Differentiation Induction: To induce myogenic differentiation, the growth medium was replaced with DMEM supplemented with 2% horse serum (differentiation medium).

-

Treatment: C2C12 cells were treated with this compound (500 nM), dihydrotestosterone (DHT, 500 nM), or ethanol (vehicle control) in differentiation medium.

-

Duration: The treatment was carried out for the indicated time points (e.g., 2, 4, or 7 days).

-

Analysis of Myogenic Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and cDNA was synthesized. The mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin were quantified by qRT-PCR using specific primers. Gene expression was normalized to a housekeeping gene (e.g., β-actin).

-

Western Blotting: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against myosin heavy chain (MyHC) and other relevant proteins.[3]

-

Androgen Receptor Transactivation Assay

-

Cell Line: Human embryonic kidney (HEK293) cells.

-

Plasmids: Cells were co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen-responsive elements (AREs) linked to a luciferase gene.

-

Treatment: Transfected cells were treated with varying concentrations of this compound or DHT for 24 hours.

-

Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured as a readout of AR transactivation.

-

Data Analysis: Dose-response curves were generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.[2]

Signaling Pathways and Experimental Workflows

The anabolic actions of this compound are primarily mediated through a distinct signaling pathway that involves both direct androgen receptor activation and indirect myostatin inhibition.

Caption: Signaling pathway of this compound-induced myogenesis.

Caption: Experimental workflow for assessing this compound-induced myogenesis.

Conclusion

This compound demonstrates significant anabolic properties in vitro, primarily through a novel mechanism involving the induction of follistatin expression, which subsequently inhibits myostatin.[3] This, coupled with its partial agonism of the androgen receptor, leads to a potent induction of myogenic differentiation, surpassing that of DHT in some aspects.[2][3] The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for muscle-wasting conditions. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

An In-depth Technical Guide on the Role of YK11 in Osteoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant attention for its potent anabolic effects on muscle tissue. Beyond its myostatin-inhibiting properties, emerging research has illuminated a compelling role for this compound in promoting the proliferation and differentiation of osteoblasts, the specialized cells responsible for bone formation. This technical guide synthesizes the current scientific understanding of this compound's mechanisms of action in osteogenic processes, presenting key experimental findings, detailed methodologies, and the signaling pathways involved. The data presented herein underscore this compound's potential as a therapeutic agent for conditions associated with androgen deficiency and bone loss, such as osteoporosis.

Core Mechanisms of this compound-Induced Osteoblast Differentiation

This compound's pro-osteogenic activity is primarily mediated through its interaction with the androgen receptor (AR). As a partial agonist, this compound selectively activates the AR, initiating a cascade of signaling events that drive osteoblast proliferation and maturation.[1][2] The anabolic effects of this compound on bone are multifaceted, involving both non-genomic and genomic signaling pathways.

Androgen Receptor-Dependent Signaling

The foundational mechanism of this compound's action in osteoblasts is its binding to and activation of the androgen receptor.[3][4][5] Experimental evidence consistently demonstrates that the osteogenic effects of this compound are significantly diminished in the presence of an AR antagonist, confirming the AR's critical role.[4][6] This interaction appears to trigger downstream pathways that are crucial for bone formation.

Non-Genomic Activation of the Akt Signaling Pathway

One of the rapid, non-genomic actions of this compound is the activation of the Akt signaling pathway.[2][4][6] Treatment of MC3T3-E1 mouse osteoblast cells with this compound leads to a swift increase in the phosphorylation of Akt protein.[4][6] The PI3K-Akt pathway is a well-established key regulator of androgen-mediated osteoblast differentiation and proliferation.[7] This rapid activation suggests that this compound can stimulate osteoblast activity through mechanisms that do not require direct gene transcription.

References

- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Preclinical Potential of YK11 in Muscle Wasting: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled, detailing the current state of preclinical research on YK11, a selective androgen receptor modulator (SARM), for its potential therapeutic application in muscle wasting conditions. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of existing data, experimental methodologies, and the core signaling pathways implicated in this compound's mechanism of action.

The technical guide reveals that preclinical investigations into this compound have predominantly focused on its effects in in vitro cell cultures and in a murine model of sepsis-induced muscle atrophy. The primary mechanism of action identified is a dual function as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin (Fst), a well-established inhibitor of myostatin (Mstn), which is a negative regulator of muscle growth.[1][2][3]

In Vitro Efficacy: Fostering Myogenic Differentiation

In vitro studies utilizing C2C12 myoblasts, a common cell line for studying muscle cell differentiation, have demonstrated that this compound promotes myogenic differentiation.[3][4] Treatment of these cells with this compound has been shown to significantly increase the messenger RNA (mRNA) expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin, to a greater extent than the potent androgen dihydrotestosterone (DHT).[3][4]

Crucially, these studies have elucidated that this compound, but not DHT, induces the expression of follistatin. The anabolic effects of this compound on myoblasts were reversed when a neutralizing antibody against follistatin was introduced, highlighting the critical role of follistatin in mediating this compound's effects.[3]

In Vivo Studies: Attenuating Muscle Wasting in a Sepsis Model

The primary in vivo evidence for this compound's efficacy in a muscle wasting context comes from a study using a sepsis model in mice, induced by E. coli administration.[5][6] In this model, this compound treatment was observed to mitigate the loss of body weight and muscle mass associated with sepsis.[5][6] Furthermore, histological analysis of muscle tissue from this compound-treated septic mice showed a reduction in muscle cell atrophy.[5][6]

At the molecular level, the study in septic mice revealed that this compound administration led to an increase in the plasma levels of follistatin and modulated the expression of proteins involved in muscle regulation, including myostatin.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical research on this compound.

Table 1: In Vitro Effects of this compound on Myogenic Regulatory Factor mRNA Expression in C2C12 Myoblasts

| Myogenic Regulatory Factor | Treatment | Fold Change vs. Control | Reference |

| Myf5 | This compound (500 nM) | Significant Increase | [3] |

| DHT (500 nM) | Moderate Increase | [3] | |

| MyoD | This compound (500 nM) | Significant Increase | [3] |

| DHT (500 nM) | Moderate Increase | [3] | |

| Myogenin | This compound (500 nM) | Significant Increase | [3] |

| DHT (500 nM) | Moderate Increase | [3] | |

| Follistatin | This compound (500 nM) | Significant Increase | [3] |

| DHT (500 nM) | No Significant Change | [3] |

Table 2: In Vivo Effects of this compound in a Sepsis-Induced Muscle Wasting Mouse Model

| Parameter | Sepsis Control Group | This compound Treated Group (350 mg/kg) | This compound Treated Group (700 mg/kg) | Reference |

| Body Weight | Significant Decrease | Attenuated Decrease | Attenuated Decrease | [5] |

| Muscle Mass (% of Body Weight) | Significant Decrease | Attenuated Decrease | Attenuated Decrease | [5] |

| Plasma Follistatin Levels | Increased vs. Healthy Control | Further Increased vs. Sepsis Control | Further Increased vs. Sepsis Control | [5] |

| Muscle Myostatin Protein Levels | Increased vs. Healthy Control | Decreased vs. Sepsis Control | Decreased vs. Sepsis Control | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for in vivo preclinical studies on muscle wasting.

Caption: Proposed signaling pathway of this compound in muscle cells.

Caption: General experimental workflow for preclinical this compound studies.

Experimental Protocols

In Vitro Myogenic Differentiation Assay (C2C12 cells)

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) containing this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).

-

Gene Expression Analysis: After a specified incubation period (e.g., 2-4 days), total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the relative mRNA expression levels of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin. Gene expression is typically normalized to a housekeeping gene such as β-actin.

-

Follistatin Neutralization: To confirm the role of follistatin, a neutralizing anti-follistatin antibody can be added to the differentiation medium along with this compound. The effect on myogenic regulatory factor expression is then assessed.[3]

In Vivo Sepsis-Induced Muscle Wasting Model (Mice)

-

Animal Model: Eight-week-old male BALB/c mice are typically used.

-

This compound Administration: this compound is administered orally (e.g., at doses of 350 or 700 mg/kg) for a period of 10 days.

-

Sepsis Induction: On the final day of this compound administration, sepsis is induced via intraperitoneal injection of E. coli K1 (e.g., 1 x 10⁸ CFU/mouse).

-

Outcome Measures:

-

Body and Muscle Weight: Body weight is monitored daily. At the end of the experiment, mice are euthanized, and specific muscles (e.g., quadriceps) are dissected and weighed. Muscle weight is often expressed as a percentage of total body weight.

-

Histological Analysis: Muscle tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to visualize muscle fiber morphology and assess the degree of atrophy.

-

Biochemical Analysis: Blood samples are collected to measure plasma levels of follistatin and other relevant markers using ELISA. Muscle tissue lysates are prepared for Western blot analysis to determine the protein levels of myostatin and other signaling molecules.[5]

-

Gaps in Current Research and Future Directions

While the existing preclinical data for this compound is promising, it is important to note the limitations. The in vivo research is currently confined to a single model of muscle wasting (sepsis). To establish a more comprehensive understanding of this compound's therapeutic potential, further investigation in other preclinical models is crucial. Future studies should aim to:

-

Evaluate the efficacy of this compound in models of cancer cachexia and age-related sarcopenia.

-

Incorporate functional outcome measures, such as grip strength and treadmill performance, to assess improvements in muscle function.

-

Conduct detailed histological analysis to quantify changes in muscle fiber cross-sectional area.

-

Investigate the dose-response relationship and pharmacokinetic/pharmacodynamic profile of this compound in these models.

-

Explore the long-term safety and potential off-target effects of this compound administration.

References

- 1. Rapid muscle atrophy response to unloading: pretranslational processes involving MHC and actin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 4. Frontiers | Muscle Atrophy Induced by Mechanical Unloading: Mechanisms and Potential Countermeasures [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

YK11: A Potential Therapeutic Avenue for Sarcopenia Through Myostatin Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Sarcopenia, the age-related decline in muscle mass and function, represents a significant and growing unmet medical need. Current therapeutic strategies are limited, creating a demand for novel anabolic agents. YK11, a synthetic steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest due to its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor and, more notably, as a potent inducer of follistatin, a key inhibitor of myostatin. Myostatin is a well-established negative regulator of muscle growth, making its inhibition a promising therapeutic strategy for sarcopenia. This technical guide provides an in-depth overview of the preclinical evidence for this compound's potential in sarcopenia, focusing on its mechanism of action, quantitative effects on myogenic differentiation, and detailed experimental protocols from foundational in vitro studies. While no clinical trials have been conducted on this compound, the preclinical data warrant further investigation into its therapeutic potential.

Core Mechanism of Action: Dual Anabolic Signaling

This compound's primary therapeutic potential in sarcopenia stems from its distinct ability to modulate two key pathways involved in muscle hypertrophy.

-

Partial Androgen Receptor Agonism: this compound is a synthetic, steroidal compound that binds to the androgen receptor (AR).[1][2] Unlike full agonists like dihydrotestosterone (DHT), this compound acts as a partial agonist.[1][3] This selective activation of the AR is thought to contribute to its anabolic effects in muscle tissue while potentially minimizing some of the undesirable androgenic side effects associated with traditional anabolic steroids.[4][5]

-

Myostatin Inhibition via Follistatin Upregulation: The most compelling aspect of this compound's mechanism is its robust induction of follistatin (Fst) expression.[2][6] Follistatin is a natural antagonist of myostatin, a protein that potently inhibits muscle growth.[1][7] By increasing follistatin levels, this compound indirectly inhibits myostatin, thereby promoting muscle cell differentiation and growth.[1][3] Notably, studies have shown that DHT, a potent androgen, does not induce follistatin expression, highlighting the unique nature of this compound's activity.[3][6]

Quantitative Data from In Vitro Studies

The majority of quantitative data on this compound's efficacy comes from in vitro studies using C2C12 myoblasts, a common cell line for studying muscle differentiation.

| Parameter | Treatment | Concentration | Fold Change vs. Control | Study |

| MyoD mRNA Expression | This compound | 500 nM | ~3.5 | Kanno et al. (2013)[4][6] |

| DHT | 500 nM | ~2.5 | Kanno et al. (2013)[4][6] | |

| Myf5 mRNA Expression | This compound | 500 nM | ~4.0 | Kanno et al. (2013)[4][6] |

| DHT | 500 nM | ~2.0 | Kanno et al. (2013)[4][6] | |

| Myogenin mRNA Expression | This compound | 500 nM | ~5.0 | Kanno et al. (2013)[4][6] |

| DHT | 500 nM | ~2.5 | Kanno et al. (2013)[4][6] | |

| Follistatin (Fst) mRNA Expression | This compound | 500 nM | ~3.0 | Kanno et al. (2013)[4][6] |

| DHT | 500 nM | No significant change | Kanno et al. (2013)[4][6] |

MyoD, Myf5, and Myogenin are key myogenic regulatory factors (MRFs) essential for muscle differentiation.

Signaling Pathways and Experimental Workflows

This compound-Mediated Myogenic Differentiation Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in myoblasts, leading to enhanced muscle differentiation.

Caption: Proposed signaling pathway of this compound-induced myogenic differentiation.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical experimental workflow used to assess the myogenic potential of this compound in a cell-based model.

References

- 1. YK-11 - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. moreplatesmoredates.com [moreplatesmoredates.com]

- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]

Whitepaper: The Impact of YK11 on Myogenic Regulatory Factors

Audience: Researchers, scientists, and drug development professionals.

Abstract

(17α,20E)-17,20-[(1-methoxyethylidene)bis-(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK11, is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] While it functions as a partial agonist of the androgen receptor (AR), its potent anabolic effects on skeletal muscle are primarily attributed to a unique mechanism involving the induction of follistatin (Fst), a powerful myostatin inhibitor.[1][3] This document provides a detailed technical overview of this compound's mechanism of action, with a specific focus on its quantitative impact on key myogenic regulatory factors (MRFs), the experimental protocols used to elucidate these effects, and the signaling pathways involved.

Core Mechanism of Action

This compound's myostatin-inhibiting properties distinguish it from other SARMs and traditional androgens.[2] The primary pathway for its anabolic effects involves binding to the androgen receptor, which triggers a significant increase in the expression of follistatin.[4][5] Follistatin, in turn, acts as a potent antagonist to myostatin, a protein that negatively regulates muscle growth.[3][6] By inhibiting myostatin, this compound facilitates an environment conducive to muscle hypertrophy.[2] This action is mediated through the upregulation of essential MRFs, including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and Myogenin, which are critical for the determination and terminal differentiation of myoblasts.[4][7]

Quantitative Impact on Myogenic Regulatory Factors

Research conducted on C2C12 myoblasts demonstrates that this compound induces the expression of key MRFs more significantly than dihydrotestosterone (DHT), a potent endogenous androgen.[4][5] The anabolic effects of this compound were shown to be reversed when co-administered with an anti-follistatin antibody, confirming that its primary myogenic action is mediated through follistatin induction.[3][4]

| Treatment (4 days) | Target Gene | Mean mRNA Expression Fold Change (vs. Control) | Statistical Significance (p-value) |

| This compound (500 nM) | Myf5 | ~3.5x | p < 0.05 |

| This compound (500 nM) | MyoD | ~3.0x | p < 0.05 |

| This compound (500 nM) | Myogenin | ~4.0x | p < 0.05 |

| DHT (500 nM) | Myf5 | ~2.0x | Not specified |

| DHT (500 nM) | MyoD | ~2.0x | Not specified |

| DHT (500 nM) | Myogenin | ~2.5x | Not specified |

Data synthesized from figures presented in Kanno Y, et al. (2013). Biol Pharm Bull.[4][5][7]

Experimental Protocols

The following methodologies were central to determining the impact of this compound on myogenic regulatory factors.

Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblast cells were utilized.[7]

-

Growth Medium: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce myogenic differentiation, the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Treatment: C2C12 cells were treated with this compound (500 nM), DHT (500 nM), or a solvent control (Ethanol) in the differentiation medium for specified durations (e.g., 2 to 4 days).[5][7]

Quantitative Real-Time PCR (qRT-PCR)

This technique was employed to measure the mRNA expression levels of Myf5, MyoD, myogenin, and follistatin.

-

RNA Isolation: Total RNA was extracted from the treated C2C12 cells.

-

cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: qRT-PCR was performed using specific primers for the target genes.

-

Normalization: The expression levels of the target genes were normalized against the expression of a housekeeping gene, β-actin, to ensure accuracy and account for variations in RNA quantity.[5]

Antibody Neutralization Assay

To confirm the essential role of follistatin in this compound's mechanism, a neutralization experiment was performed.

-

Protocol: C2C12 cells were treated with this compound (500 nM) in the differentiation medium for 4 days, both in the presence and absence of an anti-follistatin (anti-Fst) antibody.[5][7]

-

Analysis: The mRNA expression of MRFs (e.g., Myf5) was subsequently measured using qRT-PCR. The reversal of this compound-induced MRF upregulation in the presence of the antibody confirmed that follistatin is a critical mediator.[4]

Androgen Receptor Antagonism Assay

To verify that this compound's effects are mediated through the androgen receptor, an AR antagonist was used.

-

Protocol: C2C12 cells were pre-treated with the AR antagonist hydroxyflutamide (FLU) (10 µM) for 30 minutes before being treated with this compound (500 nM).[5][7]

-

Analysis: The expression of follistatin and MRFs was measured via qRT-PCR. The significant reduction of this compound-induced gene expression by FLU demonstrated the AR-dependent nature of the pathway.[7]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core mechanisms and experimental logic described.

Caption: this compound signaling pathway in myogenic differentiation.

References

- 1. YK-11 - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. moreplatesmoredates.com [moreplatesmoredates.com]

- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

Unraveling the Steroidal Architecture of YK11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal structure of this compound, its signaling pathways, and a summary of key experimental findings. The information is presented to aid researchers and professionals in the fields of pharmacology and drug development in understanding the molecular underpinnings of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone that sets it apart from non-steroidal SARMs.[1] Its chemical formula is C25H34O6, and its molar mass is 430.541 g·mol−1.[1] The structure of this compound is derived from DHT, a potent endogenous androgen.[1]

A 2020 study successfully synthesized and determined the biologically active diastereomer of this compound, designated as 2a.[2] The synthesis involved a palladium-catalyzed diastereoselective cyclization carbonylation.[2]

| Property | Value | Reference |

| IUPAC Name | (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester | [1] |

| Chemical Formula | C25H34O6 | [1] |

| Molar Mass | 430.541 g·mol−1 | [1] |

| Active Diastereomer | 2a | [2] |

Mechanism of Action: A Dual Approach

This compound exhibits a unique dual mechanism of action, functioning as both a partial androgen receptor agonist and a myostatin inhibitor through the induction of follistatin.[1][3]

Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal interaction required for the full transactivation of the receptor.[1] This classifies it as a partial agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.[4] An ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of this compound is the 2a diastereomer.[2] The half-maximal effective concentrations (EC50) for the major diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM, respectively.[5]

Myostatin Inhibition via Follistatin Induction

A key feature of this compound's anabolic activity is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively regulates muscle growth. By increasing follistatin levels, this compound effectively reduces the inhibitory effect of myostatin, leading to enhanced muscle development.[1][3]

Signaling Pathways

The signaling cascade of this compound involves both androgen receptor-mediated and follistatin-mediated pathways, culminating in muscle hypertrophy.

Caption: this compound signaling pathway in muscle cells.

Experimental Data

In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic effects of this compound.

Effects on Myogenic Regulatory Factors (MRFs)

Treatment of C2C12 cells with this compound (500 nM) resulted in a more significant induction of key myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same concentration.[3]

| Myogenic Regulatory Factor | Treatment (500 nM) | Fold Increase in mRNA Expression (vs. Control) | Reference |

| Myf5 | This compound | > DHT | [3][6] |

| MyoD | This compound | > DHT | [3][6] |

| Myogenin | This compound | > DHT | [3][6] |

Induction of Follistatin Expression

This compound treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not observed with DHT treatment.[6] The this compound-mediated myogenic differentiation was reversed by an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[6]

| Treatment (500 nM) | Follistatin (Fst) mRNA Expression | Reference |

| This compound | Significantly Induced | [6][7] |

| DHT | Not Affected | [6][7] |

Experimental Protocols

C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic differentiation potential of this compound.

Methodology:

-

Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.[8]

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) containing either this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[8]

-

Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are harvested for analysis.[8][9] Myogenic differentiation is assessed by observing myotube formation and by measuring the expression of muscle-specific proteins like Myosin Heavy Chain (MyHC) via Western blot.[8][9]

Caption: Experimental workflow for C2C12 myogenic differentiation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors and follistatin.

Methodology:

-

RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like ISOGEN II.[8]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.[8]

-

qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a housekeeping gene (e.g., β-actin) for normalization.[8]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[8]

Conclusion

This compound presents a fascinating case study in steroidal pharmacology, demonstrating a multi-faceted mechanism that combines partial androgen receptor agonism with a novel myostatin inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers and drug development professionals, this compound offers a unique molecular scaffold for the design of novel therapeutics targeting muscle wasting diseases and other conditions where anabolic support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Muscle Regulatory Factors MyoD and Myf-5 Undergo Distinct Cell Cycle–specific Expression in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma of YK11: A Technical Guide to its Partial Agonism at the Androgen Receptor

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the synthetic steroidal compound YK11, focusing on its unique partial agonist activity at the androgen receptor (AR). This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates the current scientific understanding of this compound's mechanism of action, providing a critical resource for those investigating novel selective androgen receptor modulators (SARMs).

This compound is a novel synthetic steroidal compound that has garnered significant interest for its potent anabolic effects, which are reported to be greater than those of the endogenous androgen dihydrotestosterone (DHT) in vitro.[1] Structurally distinct from non-steroidal SARMs, this compound's activity is characterized by its partial agonism at the AR, a mechanism that sets it apart from traditional androgens and other SARMs. This guide delves into the molecular intricacies of this interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Molecular Profile of this compound

This compound, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid that acts as a selective androgen receptor modulator.[2] Unlike full agonists like DHT, this compound only partially activates the androgen receptor.[2] This partial activation is attributed to its inability to induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a conformational change required for full receptor transactivation.[2]

A key feature of this compound's anabolic action is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1] Myostatin is a protein that negatively regulates muscle growth. By upregulating follistatin, this compound effectively disinhibits muscle differentiation and growth.[1] This dual mechanism of partial AR agonism and myostatin inhibition underscores the unique anabolic potential of this compound.

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a comparative analysis of its effects against the full androgen agonist, Dihydrotestosterone (DHT).

Table 1: Androgen Receptor Activation in HEK293 Cells

| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) |

| This compound | 100 nM | ~6 |

| DHT | 100 nM | ~25 |

| This compound + Flutamide (1µM) | 100 nM | Activity Inhibited |

| DHT + Flutamide (1µM) | 100 nM | Activity Inhibited |